molecular formula C13H20N2O3S B2421577 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034575-44-3

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2421577
CAS No.: 2034575-44-3
M. Wt: 284.37
InChI Key: CJGNOOIAXKWKMF-UHFFFAOYSA-N
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Description

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound known for its potent inhibition of nicotinic acetylcholine receptors. This compound was first synthesized by researchers at Pfizer’s Central Research Division in the United States. It has a molecular formula of C16H26N2O3S and a molecular weight of 330.46 g/mol.

Preparation Methods

The synthesis of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the butylsulfonyl group and the pyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is widely used in scientific research, particularly in pharmacology and neuropharmacology. It serves as a tool compound to study the function of nicotinic acetylcholine receptors, which are involved in various neurological processes.

Mechanism of Action

The mechanism of action of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its binding to nicotinic acetylcholine receptors, thereby inhibiting their function. This inhibition affects the transmission of nerve signals, which can be useful in studying neurological disorders and developing treatments. The molecular targets include the receptor subunits, and the pathways involved are related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar compounds to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine include other pyrrolidine derivatives and nicotinic acetylcholine receptor inhibitors. Some examples are:

    4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.

    Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.

    Pyrrolidine-2,5-diones: Studied for their pharmacological properties. The uniqueness of this compound lies in its specific inhibition of nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

4-(1-butylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGNOOIAXKWKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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